

1-Benzyl D-Aspartate: A Comprehensive Technical Guide for Chemical Synthesis

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Compound of Interest

Compound Name: 1-Benzyl D-Aspartate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl D-Aspartate is a derivative of the non-proteinogenic amino acid D-aspartic acid, where the α -carboxylic acid group is protected as a benzyl ester. This strategic protection renders it a valuable chiral building block in various chemical syntheses, particularly in the realm of peptide chemistry and drug development. Its D-configuration offers unique stereochemical advantages, contributing to the synthesis of peptides with enhanced stability against enzymatic degradation and the construction of complex chiral molecules. This in-depth guide provides a technical overview of **1-Benzyl D-Aspartate** as a precursor, detailing its properties, synthesis, and applications, supported by experimental protocols and structured data.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **1-Benzyl D-Aspartate** is crucial for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: General and Physicochemical Properties of **1-Benzyl D-Aspartate**

Property	Value	Reference
CAS Number	79337-40-9	[1][2][3]
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[1][2][3]
Molecular Weight	223.23 g/mol	[1][2][3]
Appearance	White to light yellow powder/crystal	[2]
Melting Point	176 °C	[2]
Optical Rotation [α] _D	+14° (c=1, 0.1 M HCl)	[2]
Purity	>98.0% (HPLC)	[2]
Topological Polar Surface Area	89.62 Å ²	[3]
LogP	0.5318	[3]

Table 2: Spectroscopic Data for Aspartic Acid Benzyl Esters

Note: Specific spectral data for **1-Benzyl D-Aspartate** is not readily available in the searched literature. The following represents typical chemical shifts for related aspartic acid benzyl ester structures. Interpretation of actual spectra is required for confirmation.

Nucleus	Functional Group	Expected Chemical Shift (ppm)
¹ H NMR	Aromatic (C ₆ H ₅)	7.3-7.4
	Benzyl CH ₂	5.1-5.2
	α-CH	3.8-4.2
	β-CH ₂	2.8-3.0
¹³ C NMR	Carbonyl (Ester)	~171
	Carbonyl (Acid)	~174
	Aromatic (C ₆ H ₅)	128-136
	Benzyl CH ₂	~67
	α-C	~51
	β-C	~36

Table 3: Infrared (IR) Spectroscopy Data for Aspartic Acid Benzyl Esters

Note: Specific IR data for **1-Benzyl D-Aspartate** is not detailed in the searched literature. The following are characteristic absorption bands.

Functional Group	Wavenumber (cm ⁻¹)
O-H stretch (carboxylic acid)	2500-3300 (broad)
N-H stretch (amine)	3300-3500
C-H stretch (aromatic)	3000-3100
C-H stretch (aliphatic)	2850-2960
C=O stretch (ester)	~1735
C=O stretch (carboxylic acid)	~1710
C=C stretch (aromatic)	1450-1600

Synthesis of Aspartic Acid Benzyl Esters

While a specific protocol for the selective synthesis of **1-Benzyl D-Aspartate** was not found in the searched literature, a reliable method for the preparation of the closely related dibenzyl ester provides a valuable reference. This procedure can be adapted for the synthesis of mono-esters through careful control of stoichiometry and reaction conditions.

Experimental Protocol: One-Pot Synthesis of (S)-Dibenzyl Aspartate p-Toluenesulfonate[4]

This protocol describes the synthesis of the L-enantiomer, but the principles are directly applicable to the D-enantiomer.

Materials:

- L-Aspartic acid (or D-Aspartic acid for the target compound)
- p-Toluenesulfonic acid monohydrate
- Benzyl alcohol
- Cyclohexane
- Isopropyl alcohol

Procedure:

- A mixture of L-aspartic acid (20 g, 0.150 mol), p-toluenesulfonic acid (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mmol), and cyclohexane (160 mL) is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours.[4]
- The reaction mixture is then cooled to 40 °C.[4]
- Isopropyl alcohol (200 mL) is added to the mixture.[4]
- The resulting suspension is stirred for 1 hour and then filtered.[4]

- The filter cake is washed with isopropyl alcohol and dried to yield the product as a white solid.[\[4\]](#)

Yield: 94%[\[4\]](#)

Note on Selectivity: To achieve selective mono-benylation at the α -position, one would typically start with a D-aspartic acid derivative where the β -carboxylic acid is already protected, or utilize enzymatic or other regioselective esterification methods.

Applications in Chemical Synthesis

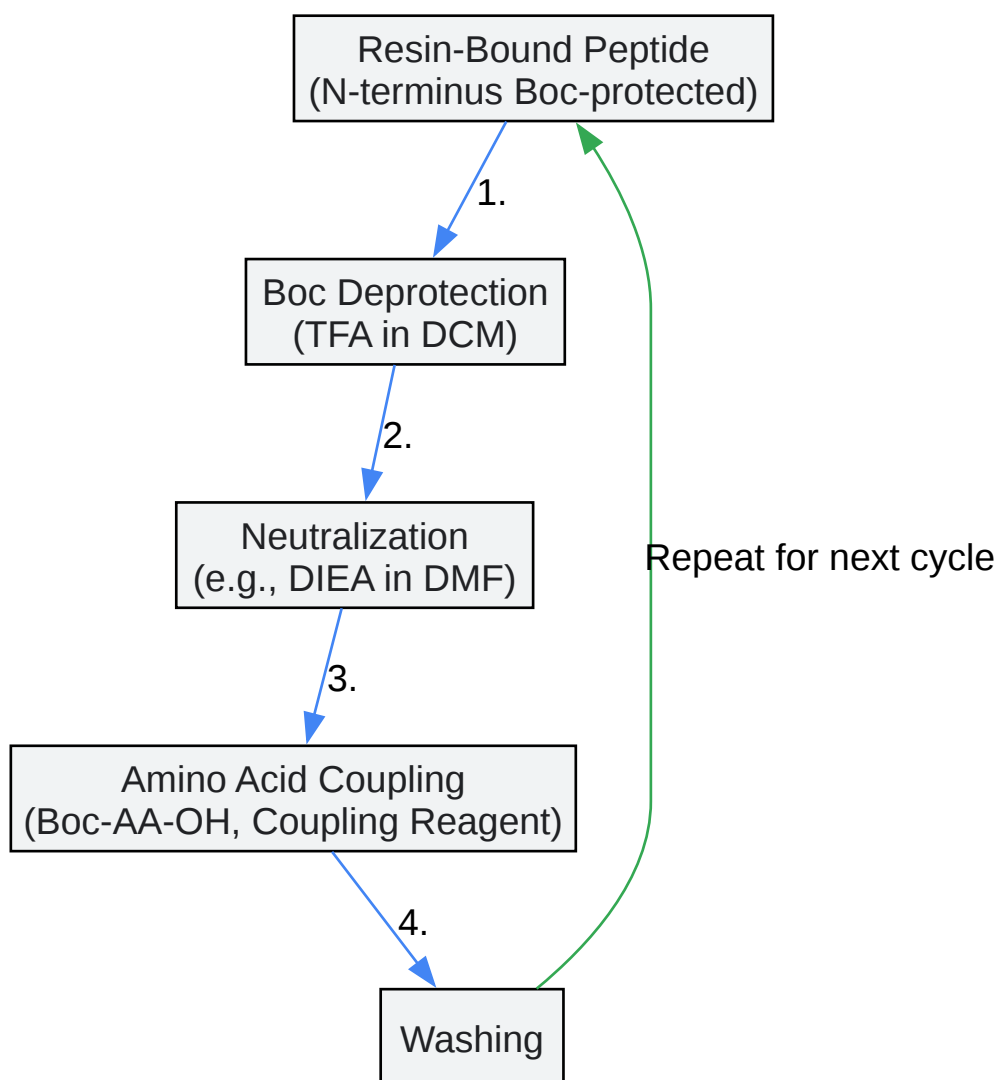
Peptide Synthesis

The primary application of **1-Benzyl D-Aspartate** is in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. The benzyl ester serves as a semi-permanent protecting group for the C-terminal carboxylic acid.

Key Features of the Benzyl Ester in Boc-SPPS:

- Orthogonality: The benzyl ester is stable under the acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used to remove the temporary N-terminal Boc protecting group.[\[4\]](#)
- Deprotection: The benzyl group is typically removed at the final stage of synthesis under harsher conditions, such as strong acidolysis (e.g., anhydrous HF) or catalytic hydrogenolysis.

Below is a generalized workflow for the incorporation of an amino acid onto a resin-bound peptide using the Boc/Bzl strategy.



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Boc-SPPS Cycle for Peptide Elongation.

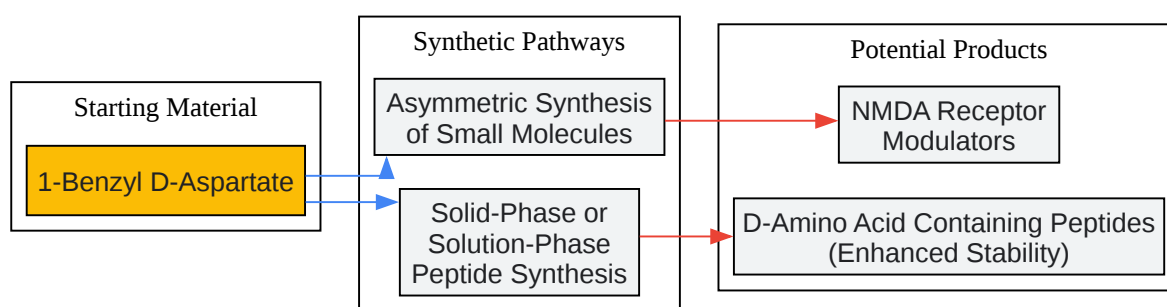
As a Chiral Precursor in Drug Development

The D-aspartic acid scaffold is of significant interest in medicinal chemistry. D-amino acid-containing peptides often exhibit increased resistance to proteolysis, leading to longer in vivo half-lives. Furthermore, D-aspartate and its derivatives are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission.[5] This makes **1-Benzyl D-Aspartate** a valuable precursor for the synthesis of:

- Peptidomimetics: Designing peptide-like molecules with improved pharmacological properties.

- **NMDA Receptor Modulators:** The synthesis of antagonists or modulators of the NMDA receptor has potential therapeutic applications in a range of neurological disorders. For instance, compounds like 1-benzyl-1,2,3,4-tetrahydro- β -carboline have been identified as NMDA receptor channel blockers.[5] While not a direct synthesis from **1-Benzyl D-Aspartate**, this highlights the relevance of the benzyl and D-aspartate motifs in this area.

The following diagram illustrates the logical relationship of **1-Benzyl D-Aspartate** as a precursor in these applications.



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Synthetic utility of **1-Benzyl D-Aspartate**.

Conclusion

1-Benzyl D-Aspartate is a specialized yet crucial building block for advanced chemical synthesis. Its pre-protected, chiral nature makes it particularly suitable for the streamlined synthesis of D-aspartate-containing peptides and other complex chiral molecules. While detailed synthetic protocols for its selective preparation and comprehensive spectroscopic data require further exploration from primary literature, its utility in the Boc/Bzl peptide synthesis strategy is well-established. For drug development professionals, the incorporation of a D-amino acid offers a clear path to improving the pharmacokinetic properties of peptide-based therapeutics, and the D-aspartate core presents opportunities for the development of novel modulators of key neurological targets like the NMDA receptor.

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